molecular formula C11H11N3O2 B3374208 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid CAS No. 1017470-94-8

2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid

Cat. No.: B3374208
CAS No.: 1017470-94-8
M. Wt: 217.22 g/mol
InChI Key: KUVPLFJZMWEDDF-UHFFFAOYSA-N
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Description

2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid is a compound that belongs to the class of triazole derivatives. Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the triazole ring in the structure of this compound imparts unique chemical and biological properties to the compound.

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that 1h-1,2,3-triazole effectively promotes proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds such as indole derivatives have been found to possess various biological activities, affecting a wide range of biochemical pathways .

Result of Action

Similar compounds have shown to induce apoptosis via cell cycle arrest , suggesting that this compound might have similar effects.

Action Environment

It’s known that the compound should be stored at room temperature , suggesting that temperature could influence its stability.

Biochemical Analysis

Biochemical Properties

2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid plays a significant role in biochemical reactions. It has been shown to interact with enzymes such as xanthine oxidase, where it acts as an inhibitor . This interaction is crucial as xanthine oxidase is involved in the oxidative metabolism of purines, and its inhibition can lead to therapeutic effects in conditions like gout. Additionally, this compound interacts with various proteins and other biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, altering their conformation and activity. For example, its binding to xanthine oxidase inhibits the enzyme’s activity, reducing the production of uric acid . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation Long-term studies have shown that its effects on cellular function can persist, particularly in in vitro models

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects have been reported, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . This compound can also affect metabolic flux, altering the levels of metabolites in cells. Understanding these pathways is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The distribution pattern is influenced by factors such as the compound’s lipophilicity and the presence of transport proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals can influence its localization, directing it to specific cellular compartments and organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazole derivatives. The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting an amine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.

    Preparation of Alkyne: The alkyne precursor is synthesized by standard alkyne formation methods, such as the Sonogashira coupling reaction.

    Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst (CuSO4 and sodium ascorbate) to form the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized triazole derivatives.

Scientific Research Applications

2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid has numerous scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug design.

    Biology: The compound is used in biochemical studies to explore enzyme inhibition and receptor binding. It serves as a probe to study biological pathways and mechanisms.

    Materials Science: The compound is utilized in the development of novel materials with unique properties, such as polymers and nanomaterials.

    Agriculture: The compound is explored for its potential as a pesticide or herbicide due to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A parent compound with a similar triazole ring structure.

    5-Phenyl-1H-1,2,3-triazole: A derivative with a phenyl group attached to the triazole ring.

    4-Methyl-1H-1,2,3-triazole: A derivative with a methyl group attached to the triazole ring.

Uniqueness

2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid is unique due to the presence of both a phenyl and a methyl group on the triazole ring, along with an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(5-methyl-1-phenyltriazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-10(7-11(15)16)12-13-14(8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVPLFJZMWEDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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